molecular formula C19H16F3N3O2S B10916306 7-phenyl-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-phenyl-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10916306
M. Wt: 407.4 g/mol
InChI Key: ULQWTGLHVJIBHQ-UHFFFAOYSA-N
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Description

7-phenyl-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4(1H)-one core, a trifluoromethyl group, a tetrahydrofuran-2-ylmethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction, where the tetrahydrofuran-2-ylmethyl group is introduced.

    Addition of the Phenyl Group: This step typically involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the phenyl group to the core structure.

    Introduction of the Sulfanyl Group: This can be achieved through a thiolation reaction, where a suitable thiol reagent is used to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, including the pyrido[2,3-d]pyrimidin-4(1H)-one core and the trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and tetrahydrofuran-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while reduction of the pyrido[2,3-d]pyrimidin-4(1H)-one core can lead to dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential biological activities. Its structural features make it a candidate for screening in various biological assays to identify potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its unique structure and functional groups may interact with specific biological targets, making it a promising lead compound for drug development.

Industry

In industry, the compound is used in the development of new materials with specific properties. Its trifluoromethyl group, in particular, imparts unique characteristics that can be exploited in the design of advanced materials.

Mechanism of Action

The mechanism of action of 7-phenyl-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfanyl group can participate in redox reactions. The tetrahydrofuran-2-ylmethyl group may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    7-phenyl-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but lacks the trifluoromethyl group.

    7-phenyl-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-thione: Similar structure but has a thione group instead of a ketone group.

    7-phenyl-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-amine: Similar structure but has an amine group instead of a ketone group.

Uniqueness

The presence of the trifluoromethyl group in 7-phenyl-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate. Additionally, the combination of the sulfanyl and tetrahydrofuran-2-ylmethyl groups provides a unique scaffold for further chemical modifications and exploration.

Properties

Molecular Formula

C19H16F3N3O2S

Molecular Weight

407.4 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)-7-phenyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H16F3N3O2S/c20-19(21,22)13-9-14(11-5-2-1-3-6-11)23-16-15(13)17(26)24-18(28)25(16)10-12-7-4-8-27-12/h1-3,5-6,9,12H,4,7-8,10H2,(H,24,26,28)

InChI Key

ULQWTGLHVJIBHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C(=O)NC2=S

Origin of Product

United States

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